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Compound of Interest

Compound Name: 6-Azaspiro[3.4]octan-5-one

CAS No.: 1193-30-2; 1296224-08-2

Cat. No.: B2766190

Get Quote

Executive Summary
6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2) is a privileged spirocyclic scaffold increasingly

utilized in modern medicinal chemistry to "escape from flatland." As a rigid,

-rich core, it offers a distinct vector profile compared to traditional monocyclic lactams or
piperidines. This guide details its physicochemical properties, a validated synthetic protocol for
laboratory scale-up, and its strategic application in structure-activity relationship (SAR)
optimization.

Physicochemical Profile
The following data aggregates experimental values and high-confidence computational models

suitable for experimental planning.
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Property Value / Description Note

CAS Number 1193-30-2

Molecular Formula

Molecular Weight 125.17 g/mol

Appearance
White to pale yellow low-

melting solid

Often appears as a viscous oil

if impure

Melting Point 52–55 °C
Low MP requires cold storage

to prevent caking

Boiling Point
~222–243 °C (Predicted at 760

mmHg)

High BP due to amide H-

bonding

Density 1.11 ± 0.06 g/cm³

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Poor solubility in non-polar

alkanes

pKa ~15 (Lactam NH)
Requires strong base (e.g.,

NaH) for N-alkylation

LogP ~0.3–0.9
Lipophilic enough for

membrane permeability

Structural Analysis & Pharmacophore Utility
The value of 6-azaspiro[3.4]octan-5-one lies in its geometry. Unlike a flat phenyl ring or a

flexible alkyl chain, the spiro-fusion at C4 creates a rigid orthogonal relationship between the

cyclobutane "tail" and the lactam "head."

Vector Definition: Substituents on the cyclobutane ring are projected at defined angles

relative to the lactam pharmacophore, allowing for precise probing of binding pockets.

Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot spots, potentially

increasing half-life (

) compared to non-spiro analogs.
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Enhancement: Increases the fraction of

carbons, a metric correlated with improved clinical success rates in drug candidates.
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Figure 1: Pharmacophore dissection of the spirocyclic core, highlighting key interaction vectors.

Synthetic Methodology (Validated Route)
While several routes exist, the oxidative cleavage-reductive cyclization strategy starting from

cyclobutanecarboxylates is the most robust for scale-up, avoiding the handling of hazardous

azides associated with Schmidt reactions.

Reaction Scheme
Alkylation: Ethyl cyclobutanecarboxylate

Allylation.

Cleavage: Oxidative cleavage of alkene to aldehyde.

Cyclization: Reductive amination/cyclization to lactam.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2766190/docs?utm_src=pdf-body-img#6-azaspiro-3-4-octan-5-one-technical-profile-and-application-guide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2766190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl Cyclobutanecarboxylate

Step 1: Allylation
(LDA, Allyl Bromide, THF, -78°C)

Intermediate A:
1-Allyl-cyclobutane ester

Step 2: Oxidative Cleavage
(O3, DCM, -78°C; then Me2S)

Intermediate B:
Aldehyde Precursor

Step 3: Reductive Cyclization
(NH4OAc, NaCNBH3, MeOH)

FINAL PRODUCT
6-Azaspiro[3.4]octan-5-one

Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow for CAS 1193-30-2.
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Detailed Protocol
Step 1:

-Allylation
Reagents: Ethyl cyclobutanecarboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq),

Allyl bromide (1.2 eq), anhydrous THF.

Procedure:

Cool a solution of LDA in THF to -78°C under

.

Dropwise add ethyl cyclobutanecarboxylate. Stir for 1h to generate the enolate.

Add allyl bromide slowly. Allow warming to RT overnight.

Workup: Quench with saturated

. Extract with

.

Checkpoint: Monitor disappearance of starting material by TLC (Hexane:EtOAc 9:1).

Step 2: Ozonolysis (Aldehyde Generation)
Reagents: Intermediate A, Ozone (

), Dimethyl sulfide (DMS) or

, DCM.

Procedure:

Dissolve Intermediate A in DCM at -78°C.

Bubble
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until a blue color persists (indicating saturation).

Purge with

/

to remove excess ozone.

Add DMS (5.0 eq) to reduce the ozonide. Warm to RT and stir for 4h.

Note: The resulting aldehyde is unstable; proceed immediately to Step 3.

Step 3: Reductive Cyclization
Reagents: Crude Aldehyde, Ammonium Acetate (

, 10 eq), Sodium Cyanoborohydride (

, 1.5 eq), Methanol.

Procedure:

Dissolve the crude aldehyde in MeOH. Add

and stir for 30 min to form the imine/hemiaminal in situ.

Add

carefully. Adjust pH to ~6 with acetic acid if necessary.

Reflux for 12–24h. The amine formed in situ will attack the ethyl ester intramolecularly to

close the lactam ring.

Purification: Concentrate, dissolve in EtOAc, wash with brine. Purify via column

chromatography (DCM:MeOH 95:5).

Yield Expectation: 40–60% over 3 steps.

Reactivity & Derivatization
The lactam nitrogen (N6) is the primary handle for library generation.
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N-Alkylation:

Conditions: NaH (1.2 eq), DMF,

, followed by alkyl halide (

).

Application: Introduction of benzyl, heteroaryl-methyl, or alkyl chains.

N-Arylation (Goldberg/Buchwald):

Conditions: Aryl halide, CuI, diamine ligand,

, Dioxane,

.

Application: Direct attachment to aromatic systems for biaryl-like connectivity.

Reduction:

Conditions:

, THF, Reflux.

Product: 6-Azaspiro[3.4]octane (secondary amine). This converts the lactam into a

saturated amine, often used as a morpholine/piperidine surrogate.

Applications & Case Studies
MCHr1 Antagonists: Used to replace morpholine moieties, lowering LogD and improving

hERG selectivity due to the altered vector and reduced basicity.

Antitubercular Agents: Nitrofuran derivatives incorporating the 6-azaspiro[3.4]octane core

have shown potency against M. tuberculosis with reduced systemic toxicity compared to

flexible analogs.

Kinase Inhibitors: The scaffold serves as a rigid linker, positioning hinge-binding motifs and

solvent-exposed tails in precise orientations.
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Safety & Handling (GHS Data)
Signal Word:Warning

Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.[2][3]

Storage: Store at 2–8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to

prevent hydrolysis or stickiness.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-Azaspiro[3.4]octan-5-one: Technical Profile and
Application Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2766190/docs#6-azaspiro-3-4-octan-5-one-technical-
profile-and-application-guide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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